N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by a tetrahydroquinoline structure with additional benzenesulfonyl and dimethoxybenzene-sulfonamide functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the production of key components of the bacterial cell wall . This results in a compromised cell wall, affecting the bacteria’s ability to maintain its structure and resist environmental stresses .
Result of Action
The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action leads to a disturbed membrane architecture, as revealed by transmission electron microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include tetrahydroquinoline derivatives, benzenesulfonyl chloride, and dimethoxybenzene sulfonamide.
Reaction Conditions: : The synthesis typically involves multiple steps, including nucleophilic substitution, sulfonation, and coupling reactions. Mild to moderate reaction conditions (room temperature to 80°C) are generally preferred to maintain the integrity of the functional groups.
Catalysts and Reagents: : Catalysts like Lewis acids (e.g., aluminum chloride) and bases (e.g., triethylamine) are used to facilitate the reactions. Reagents such as sulfonyl chlorides and sulfonamides are essential for the sulfonation steps.
Industrial Production Methods
Scalability: : The synthesis can be scaled up using batch or continuous flow reactors, optimizing yield and purity.
Purification: : The final product is typically purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding sulfone derivatives.
Reduction: : Selective reduction reactions can target the sulfonyl groups, converting them into thiol or sulfide analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: : Halogens, nitrating agents, and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfone derivatives with enhanced chemical stability.
Reduction Products: : Sulfide or thiol analogs with different reactivity profiles.
Substitution Products: : Functionalized benzene rings with diverse chemical properties.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing complex molecules and materials.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of advanced materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, enhancing its versatility and specificity in various applications.
Similar Compounds
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the dimethoxybenzene-sulfonamide moiety, resulting in different reactivity.
N-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Possesses a single methoxy group, impacting its chemical properties and applications.
N-(benzenesulfonyl)-6-bromo-1,2,3,4-tetrahydroquinoline: : Contains a bromine atom, altering its substitution patterns and reactivity.
In essence, this compound is a fascinating compound with a rich tapestry of chemical and biological properties, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19-11-13-23(22(16-19)31-2)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSZRWHTOQMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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